(2,2-Dimethylbut-3-yn-1-yl)cyclohexane
Description
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane is a cyclohexane derivative with a branched alkyne substituent. Its structure consists of a cyclohexane ring attached to a 2,2-dimethylbut-3-yn-1-yl group, which features a terminal triple bond and two methyl groups at the C2 position (Figure 1). This configuration introduces steric hindrance and electronic effects due to the sp-hybridized carbons in the alkyne moiety. The compound’s molecular formula is C₁₁H₁₈, with a molecular weight of 150.26 g/mol. Its unique structure confers distinct physical and chemical properties, including enhanced hydrophobicity and reactivity compared to unsubstituted cyclohexane or derivatives with saturated substituents .
Properties
Molecular Formula |
C12H20 |
|---|---|
Molecular Weight |
164.29 g/mol |
IUPAC Name |
2,2-dimethylbut-3-ynylcyclohexane |
InChI |
InChI=1S/C12H20/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,11H,5-10H2,2-3H3 |
InChI Key |
SUKNUYHINVFVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkyne precursor. One common method is the reaction of cyclohexylmagnesium bromide with 2,2-dimethylbut-3-yn-1-yl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility in Water | Reactivity with Br₂ |
|---|---|---|---|---|---|
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | Insoluble | Requires UV light |
| Cyclohexene | C₆H₁₀ | 82.14 | 83.0 | Insoluble | Spontaneous |
| (2-Methylbutyl)cyclohexane | C₁₁H₂₂ | 154.29 | ~180–190* | Insoluble | Requires UV light |
| Target Compound | C₁₁H₁₈ | 150.26 | ~170–180* | Insoluble | Spontaneous (alkyne) |
Key Observations :
- Hydrophobicity : The bulky alkyne substituent in the target compound enhances hydrophobicity, similar to (2-methylbutyl)cyclohexane, but with reduced molecular weight due to the triple bond .
- Boiling Point : The target compound’s boiling point is lower than (2-methylbutyl)cyclohexane due to decreased van der Waals interactions from branching but higher than cyclohexane due to increased molecular weight .
- Solubility: Like cyclohexane and its derivatives, the compound is insoluble in water but miscible with nonpolar solvents (e.g., hexane, cyclohexane) .
Chemical Reactivity
Reaction with Halogens
The terminal alkyne group in the target compound undergoes rapid electrophilic addition with bromine at room temperature, unlike cyclohexane, which requires UV light for radical halogenation. This reactivity aligns with cyclohexene’s spontaneous reaction with Br₂ but proceeds faster due to the alkyne’s higher electron density .
Hydrogenation
The triple bond in the substituent can be hydrogenated to a single bond, yielding (2,2-dimethylbutyl)cyclohexane. This contrasts with cyclohexane derivatives lacking unsaturated bonds, which remain inert under similar conditions .
Comparison with Spiro-Cyclohexane Derivatives
Spiro compounds like 3H-spiro[1-benzofuran-2,1’-cyclohexane] derivatives () exhibit antimicrobial properties linked to lipophilicity.
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